molecular formula C11H11NO2 B14204472 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole CAS No. 918823-57-1

2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole

Cat. No.: B14204472
CAS No.: 918823-57-1
M. Wt: 189.21 g/mol
InChI Key: GLSONRFWHDJTDA-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with an appropriate amine and a source of carbonyl functionality, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction could produce 4,5-dihydro-oxazole derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological macromolecules, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the methoxy group, leading to different chemical and biological properties.

    2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.

    2-(3-Methoxyphenyl)-4,5-dihydro-1,3-thiazole: Contains a sulfur atom instead of oxygen, leading to different chemical behavior.

Uniqueness

The presence of the methoxy group at the 3-position of the phenyl ring in 2-(3-Methoxyphenyl)-5-methylidene-4,5-dihydro-1,3-oxazole imparts unique electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

918823-57-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-methylidene-4H-1,3-oxazole

InChI

InChI=1S/C11H11NO2/c1-8-7-12-11(14-8)9-4-3-5-10(6-9)13-2/h3-6H,1,7H2,2H3

InChI Key

GLSONRFWHDJTDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NCC(=C)O2

Origin of Product

United States

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